molecular formula C21H25ClN2O5 B2518881 [1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate CAS No. 1111538-96-5

[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate

Cat. No. B2518881
CAS RN: 1111538-96-5
M. Wt: 420.89
InChI Key: HSHZLJFXBCQZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate is a useful research compound. Its molecular formula is C21H25ClN2O5 and its molecular weight is 420.89. The purity is usually 95%.
BenchChem offers high-quality [1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Chemical synthesis plays a critical role in developing new compounds with potential applications in various fields, including pharmacology and materials science. For example, the synthesis of complex molecules like 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and its structural analysis through X-ray crystallography provides insights into molecular configurations and potential reactivity patterns (Collins, Fallon, & McGeary, 1994).

Molecular Modifications and Biological Activities

Modifications at the molecular level, such as introducing alkyl and alkenyl groups, can significantly affect a compound's biological activity and potential therapeutic applications. Studies on nonaromatic taxoids illustrate how altering ester groups at specific positions can lead to compounds with similar or enhanced cytotoxicity compared to known therapeutic agents, emphasizing the importance of structural modifications in drug development (Ojima et al., 1997).

Advanced Materials and Liquid Crystals

The development of new materials, such as liquid crystal compounds, demonstrates the application of chemical synthesis in materials science. Research on compounds with specific structural features, like 1,3-oxathiane or 1,3-dithiane rings, showcases the potential for creating new smectic liquid crystal materials with unique properties (Haramoto, Tomita, & Kamogawa, 1986).

Antiviral Research

Chemical synthesis also contributes to antiviral research, where the creation and modification of compounds can lead to the discovery of new antiviral agents. For instance, studies on oxathiin carboxanilide derivatives highlight the search for non-nucleoside HIV-1-specific reverse transcriptase inhibitors (NNRTIs) that are effective against mutant strains resistant to other NNRTIs, underscoring the ongoing need for innovative approaches in antiviral therapy (Balzarini et al., 1995).

properties

IUPAC Name

[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5/c1-13(2)21(4,12-23)24-20(26)14(3)29-18(25)7-6-15-10-16(22)19-17(11-15)27-8-5-9-28-19/h6-7,10-11,13-14H,5,8-9H2,1-4H3,(H,24,26)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHZLJFXBCQZAV-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)C=CC1=CC2=C(C(=C1)Cl)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)/C=C/C1=CC2=C(C(=C1)Cl)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoate

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